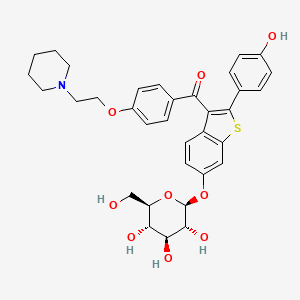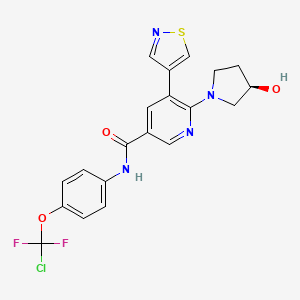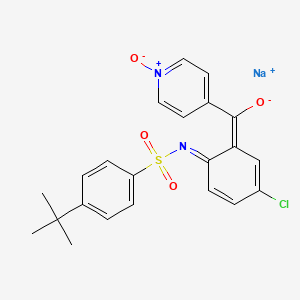
Vercirnon (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vercirnon (sodium) is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of inflammatory bowel disease . It is a small molecule drug designed to control the inappropriate immune system response by blocking the activity of the C-C chemokine receptor type 9 (CCR9) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vercirnon (sodium) is synthesized through a series of chemical reactions involving the coupling of specific chemical intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Vercirnon (sodium) involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product . Quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vercirnon (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of Vercirnon (sodium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of Vercirnon (sodium) with modified chemical structures and potentially altered biological activities .
Applications De Recherche Scientifique
Vercirnon (sodium) has several scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and inflammation.
Medicine: Developed as a therapeutic agent for the treatment of Crohn’s disease and ulcerative colitis.
Mécanisme D'action
Vercirnon (sodium) exerts its effects by blocking the activity of the C-C chemokine receptor type 9 (CCR9). This receptor is highly specific to T cells that migrate to the digestive tract. By inhibiting CCR9, Vercirnon (sodium) prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation associated with Crohn’s disease and ulcerative colitis . The compound binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: A CCR5 antagonist used for HIV infection.
Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.
Uniqueness
Vercirnon (sodium) is unique in its high specificity for the CCR9 receptor, making it particularly effective in targeting immune cell trafficking to the gut. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential for inflammatory bowel disease .
Propriétés
Formule moléculaire |
C22H20ClN2NaO4S |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+; |
Clé InChI |
NKNHYMXTVRJZBC-NPPRDZRMSA-M |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
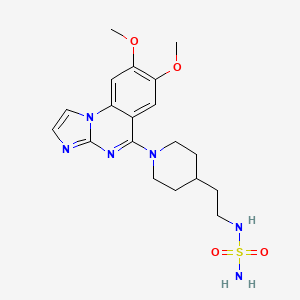
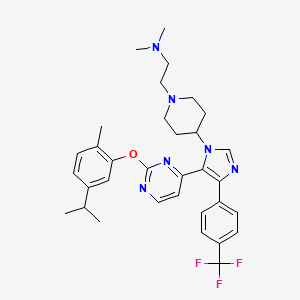

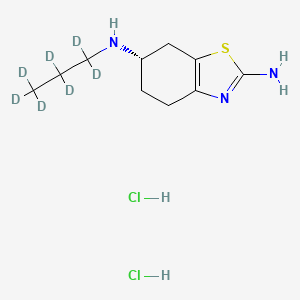
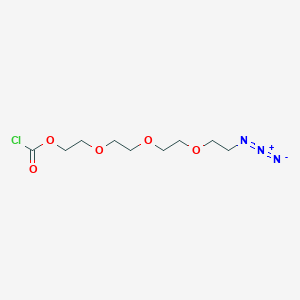
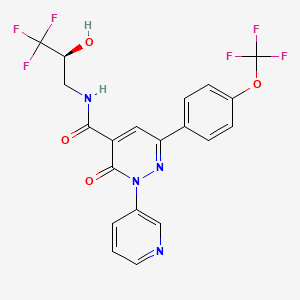
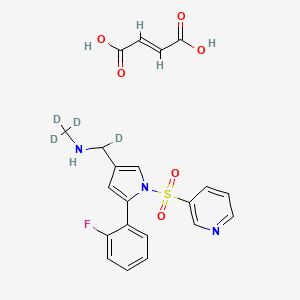
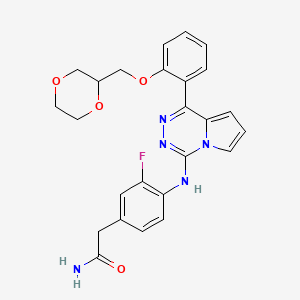
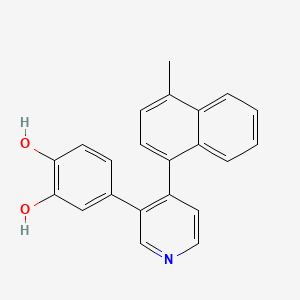
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)

